3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330668
InChI: InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9?/m0/s1
SMILES: CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-

CAS No.:

Cat. No.: VC13330668

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)- -

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
IUPAC Name (3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9?/m0/s1
Standard InChI Key VLSMHEGGTFMBBZ-PMDVUHRTSA-N
Isomeric SMILES CC(=C)[C@H]1CNC([C@H]1CC(=O)O)C(=O)O
SMILES CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Canonical SMILES CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C10H15NO4\text{C}_{10}\text{H}_{15}\text{NO}_{4}, with a molecular weight of 213.23 g/mol . Its IUPAC name, (3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid, reflects a dicarboxylic acid structure featuring a pyrrolidine core substituted with a propenyl group and two carboxylic acid moieties. The stereochemistry at positions 2, 3, and 4 (denoted as 2S,3S,4S) is critical for its biological activity, as evidenced by comparisons to kainic acid .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H15NO4\text{C}_{10}\text{H}_{15}\text{NO}_{4}
Molecular Weight213.23 g/mol
Purity (HPLC)≥99%
Storage Stability (Powder)3 years at -20°C

Spectroscopic Validation

Nuclear magnetic resonance (1H NMR) and mass spectrometry (MS) analyses confirm the compound’s structure, with spectral data matching theoretical predictions . The presence of two carboxylic acid groups (COOH\text{COOH}) and a propenyl substituent (CH2C(CH3)CH2\text{CH}_2\text{C(CH}_3\text{)CH}_2) is consistent with its excitatory neurotransmitter agonist activity .

Synthesis and Stereochemical Control

Chemoenzymatic Synthesis

The compound is synthesized via chemoenzymatic methods to ensure precise stereochemical control, a necessity for receptor binding specificity. Enzymatic catalysis facilitates the formation of the (2S,3S,4S) configuration, which mimics the stereochemistry of naturally occurring kainic acid .

Purification and Stability

High-performance liquid chromatography (HPLC) achieves a purity of ≥99%, with degradation studies indicating stable storage at -20°C for up to three years . In solution, the compound remains stable for one month at -20°C and six months at -80°C, making it suitable for long-term experimental use .

Biological Activity and Mechanism of Action

Kainate Receptor Activation

Like kainic acid, this compound acts as an agonist at kainate receptors (KARs), a subclass of ionotropic glutamate receptors (iGluRs) . Binding to KARs induces neuronal depolarization by permitting Na+\text{Na}^+ and Ca2+\text{Ca}^{2+} influx, which can lead to excitotoxicity at high concentrations .

Table 2: Comparative Neurotransmitter Effects

CompoundReceptor TargetEC₅₀ (μM)Neurotoxic Threshold (μM)
Kainic AcidKARs0.5–5>10
3-Pyrrolidineacetic AcidKARs5–50>50
AMPAAMPARs0.1–1>5

Data adapted from .

Metabolic and Neurotoxic Effects

In vitro studies using brain slices demonstrate that 50 μM of the compound increases aspartate (Asp\text{Asp}) and glutamate (Glu\text{Glu}) levels by 38% and 7%, respectively, while reducing alanine (Ala\text{Ala}) by 24% . These metabolic shifts mirror those observed with kainic acid, suggesting shared pathways in excitatory neurotransmission and neurodegeneration .

Research Applications

Neurodegenerative Disease Models

The compound’s ability to induce concentration-dependent neuronal death positions it as a tool for modeling neurodegenerative diseases like Alzheimer’s and epilepsy . At 50 μM, it replicates the glutamate excitotoxicity observed in these conditions, providing a platform for drug screening .

Photopharmacology Derivatives

Derivatization with photoactivatable groups, such as the 4-methoxy-7-nitroindolinyl moiety, enables spatiotemporal control over KAR activation . This "caged" variant permits precise neuronal stimulation in electrophysiological studies, particularly in Purkinje cells, without off-target effects .

Future Directions

Advanced Delivery Systems

Nanoparticle encapsulation could mitigate systemic toxicity while enhancing brain bioavailability, enabling in vivo studies of chronic KAR modulation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator